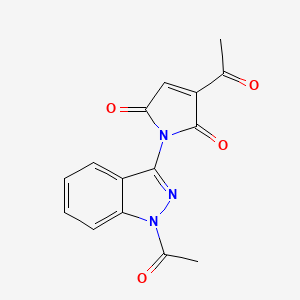

3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione

Descripción

Propiedades

IUPAC Name |

3-acetyl-1-(1-acetylindazol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4/c1-8(19)11-7-13(21)17(15(11)22)14-10-5-3-4-6-12(10)18(16-14)9(2)20/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBCAWGNEHDYOCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=O)N(C1=O)C2=NN(C3=CC=CC=C32)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione typically involves:

- Construction of the pyrrole-2,5-dione (maleimide) core.

- Functionalization of the indazole ring, particularly acetylation at the N1 position.

- Coupling of the acetylated indazole moiety to the pyrrole-2,5-dione scaffold via N-substitution.

This approach leverages selective acetylation and condensation reactions, often under mild to moderate conditions to preserve the integrity of sensitive functional groups.

Acetylation of Indazole Derivatives

Acetylation of the indazole ring nitrogen is a critical step. According to studies on azole amino acids and related heterocycles, acetylation can be efficiently achieved using acetic anhydride in the presence of nucleophilic catalysts such as 4-dimethylaminopyridine (DMAP). This method allows selective acetylation of annular nitrogen atoms at room temperature, yielding monoacetylated products in good ratios within hours.

-

- Reagents: Acetic anhydride (1–1.5 equivalents)

- Catalyst: DMAP (catalytic amounts)

- Solvent: Polar aprotic solvents (e.g., dichloromethane, acetonitrile)

- Temperature: Room temperature

- Time: Approximately 4 hours

-

- Formation of 1-acetyl-1H-indazole derivatives with high selectivity.

- Minimal over-acetylation or side reactions reported.

Synthesis of Pyrrole-2,5-dione Core and Its Functionalization

The pyrrole-2,5-dione (maleimide) core is generally prepared via cyclization reactions involving maleic anhydride derivatives or by condensation of appropriate amines with maleic anhydride or its derivatives.

-

- Starting from maleic anhydride or substituted maleic anhydrides.

- Reaction with amines or heterocyclic amines under reflux or mild heating.

- Subsequent acetylation at the 3-position of the pyrrole ring using acetylating agents such as acetic anhydride or acetyl chloride.

-

- The acetyl group at the 3-position of pyrrole-2,5-dione is introduced to enhance biological activity and solubility.

- Reaction conditions are optimized to avoid polymerization or side reactions.

Coupling of Acetylated Indazole to Pyrrole-2,5-dione

The final step involves the nucleophilic substitution at the nitrogen of the pyrrole-2,5-dione ring with the acetylated indazole derivative.

-

- The acetylated indazole is reacted with the pyrrole-2,5-dione precursor under conditions that promote N-alkylation or N-acylation.

- Solvents such as DMF or DMSO are preferred for their ability to dissolve both reactants.

- Mild bases (e.g., triethylamine) may be used to facilitate the substitution.

-

- Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the formation of the target compound.

- Purification is typically achieved by recrystallization or chromatographic techniques.

Experimental Data and Research Findings

Notes on Reaction Optimization and Challenges

- Selectivity: Achieving selective acetylation on the indazole nitrogen without over-acetylation requires careful control of reagent equivalents and reaction time.

- Purity: TLC and NMR are essential to monitor reaction progress and confirm product identity.

- Solvent Choice: Polar aprotic solvents favor nucleophilic substitution and acetylation reactions.

- Catalysts: Use of nucleophilic catalysts such as DMAP improves reaction rates and selectivity.

- Temperature Control: Mild temperatures prevent decomposition of sensitive intermediates.

Análisis De Reacciones Químicas

Types of Reactions

3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the acetyl groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Therapeutic Uses:

- Anti-inflammatory Properties: Research indicates that the compound may inhibit specific inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Activity: A study demonstrated that 3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione significantly reduced cell viability in various cancer cell lines, particularly against resistant strains.

Mechanism of Action:

The compound interacts with specific enzymes or receptors, utilizing hydrogen bonding and other interactions to modulate biological activity. This can lead to inhibition of enzyme activity or alteration of cellular signaling pathways.

Materials Science

Applications in Organic Electronics:

Due to its unique electronic properties, the compound is being explored for use in organic semiconductors. Its ability to participate in charge transfer processes makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Synthesis of Advanced Materials:

The multi-step synthesis route allows for the incorporation of this compound into various polymer matrices, potentially leading to enhanced material properties.

Case Study 1: Anticancer Efficacy

Objective: To assess the anticancer efficacy of this compound against different cancer cell lines.

| Parameter | Details |

|---|---|

| Methodology | MTT assay on multiple cancer cell lines |

| Findings | Significant reduction in cell viability across all tested concentrations |

| The compound shows promise as a potential anticancer agent, particularly against resistant strains |

A biochemical assay was conducted to evaluate the interaction of the compound with specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, suggesting potential applications in metabolic disorder treatments.

Mecanismo De Acción

The mechanism of action of 3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and dione groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparación Con Compuestos Similares

Structural Features

Target Compound :

- Core: Pyrrole-2,5-dione.

- Substituents: 3-acetyl group on pyrrole; 1-acetyl-1H-indazol-3-yl at the 1-position.

Analog 1 : 3-(1-(3-(1H-1,2,4-Triazol-1-yl)propyl)-1H-indol-3-yl)-4-(benzo[d]isoxazol-3-yl)-1H-pyrrole-2,5-dione (Compound 7l)

- Core: Pyrrole-2,5-dione.

- Substituents: Triazolylpropyl, indolyl, and benzoisoxazolyl groups.

- Structural Impact: Bulky substituents likely reduce solubility but improve target affinity via π-π stacking (e.g., benzoisoxazole).

Analog 2: U-73122 (1-[6-[[17β-3-Methoxyestra-1,3,5(10)-trien-17-yl]amino]hexyl]-1H-pyrrole-2,5-dione)

- Core: Pyrrole-2,5-dione.

- Substituents: Estratrienyl aminohexyl chain.

- Structural Impact: Lipophilic side chain enhances membrane permeability, critical for intracellular phospholipase C (PLC) inhibition.

Table 1: Structural Comparison

Physicochemical Properties

- Analog 1 (7l) : Melting point 214–216°C; moderate solubility in DMSO .

- U-73122 : Lipophilic (logP >4), enabling cell membrane penetration .

Crystallographic and Interaction Analysis

Actividad Biológica

3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione is a complex organic compound with notable biological activities, particularly in medicinal chemistry and materials science. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 297.27 g/mol. It features both indazole and pyrrole moieties, which contribute to its unique chemical reactivity and biological properties. The presence of acetyl and dione functional groups enhances its versatility in biological systems .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The acetyl and dione groups can form hydrogen bonds with active sites on target proteins, modulating their activity. This modulation can lead to various biological effects, including:

- Inhibition of Enzyme Activity: The compound may inhibit certain enzymes involved in cellular signaling pathways.

- Alteration of Cellular Signaling: It can influence pathways that regulate cell proliferation and apoptosis, making it a candidate for anticancer therapies .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied as a potential WEE1 kinase inhibitor, targeting a critical regulator in the cell cycle. Inhibition of WEE1 can lead to enhanced sensitivity of cancer cells to DNA-damaging agents .

Table 1: Anticancer Activity Data

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Table 2: Anti-inflammatory Activity Data

Case Studies

A recent study evaluated the compound's efficacy against various cancer cell lines. The results indicated that it significantly reduced cell viability in a dose-dependent manner. Notably, the compound was more effective against resistant strains compared to standard chemotherapeutics .

Case Study Summary:

- Objective: Assess anticancer efficacy.

- Method: MTT assay on multiple cancer cell lines.

- Findings: Significant reduction in viability across all tested concentrations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-acetyl-1-(1-acetyl-1H-indazol-3-yl)-1H-pyrrole-2,5-dione, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via multi-step reactions involving condensation and cyclization. For example, refluxing precursors (e.g., acetylated indazole derivatives) with sodium acetate in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures, is a common approach . Reaction time, temperature, and stoichiometric ratios of reagents (e.g., sodium acetate) critically affect purity. TLC with iodine vapor visualization (toluene/ethyl acetate/water solvent systems) is recommended for monitoring reaction progress .

Q. How can the structure of this compound be confirmed using spectroscopic and analytical techniques?

- Methodology :

- NMR : ¹H and ¹³C NMR can identify acetyl groups (δ ~2.3–2.6 ppm for CH₃) and aromatic protons from indazole/pyrrole moieties (δ 7.0–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) and fragmentation patterns.

- XRD : Single-crystal X-ray diffraction (if crystallized) provides unambiguous confirmation of substituent positions .

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

- Methodology : Solubility tests in polar (DMF, DMSO) vs. nonpolar solvents (diethyl ether) guide solvent selection for reactions. Stability studies under varying pH, temperature, and light exposure (via UV-Vis spectroscopy) are critical for storage protocols .

Advanced Research Questions

Q. How can substituent modifications (e.g., acetyl groups, indazole rings) alter the compound’s electronic properties and reactivity?

- Methodology :

- Computational Modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict electronic effects of substituents.

- Experimental Validation : Compare reaction kinetics (e.g., nucleophilic substitution rates) between derivatives. For example, replacing acetyl groups with bulkier substituents may sterically hinder reactions .

- Spectroscopic Trends : IR spectroscopy can track carbonyl stretching frequencies (C=O) to assess electronic withdrawal/donation effects .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

- Methodology :

- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for solvent interference (e.g., DMSO concentration ≤0.1%).

- Dose-Response Curves : Use Hill slope analysis to compare potency (EC₅₀) and efficacy (Emax) across studies.

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-(2,4-dichlorophenyl)-4-(1-methylindol-3-yl)pyrrole-2,5-dione) to identify conserved structure-activity relationships .

Q. How can experimental design address challenges in studying this compound’s environmental fate and degradation pathways?

- Methodology :

- Laboratory Simulations : Use OECD guidelines to assess hydrolysis (pH 4–9), photolysis (UV light), and biodegradation (activated sludge assays) .

- Analytical Tools : LC-MS/MS quantifies degradation products (e.g., acetyl group hydrolysis to carboxylic acids).

- Ecotoxicology : Tiered testing (e.g., Daphnia magna acute toxicity followed by chronic algal growth inhibition) evaluates ecological risks .

Key Methodological Recommendations

- Synthesis : Prioritize recrystallization from DMF/acetic acid for high-purity yields .

- Characterization : Combine XRD with 2D NMR (e.g., COSY, HSQC) for unambiguous structural assignment .

- Biological Assays : Include positive controls (e.g., staurosporine) and validate findings across ≥3 independent replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.